molecular formula C14H26O2 B14459659 2-Methylnonyl methacrylate CAS No. 67905-49-1

2-Methylnonyl methacrylate

Cat. No.: B14459659
CAS No.: 67905-49-1
M. Wt: 226.35 g/mol
InChI Key: HVRYPBMZOOJQMD-UHFFFAOYSA-N
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Description

It belongs to the family of alkyl methacrylates, characterized by a methacryloyl group (CH₂=C(CH₃)COO−) bonded to a branched nonyl chain (C₁₀H₂₁). This compound is primarily used in polymer formulations, where its long, branched alkyl chain imparts flexibility, hydrophobicity, and plasticizing effects to acrylic copolymers. While specific data on 2-methylnonyl methacrylate are absent in the provided evidence, its properties can be inferred from structurally similar methacrylates discussed below .

Properties

CAS No.

67905-49-1

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

2-methylnonyl 2-methylprop-2-enoate

InChI

InChI=1S/C14H26O2/c1-5-6-7-8-9-10-13(4)11-16-14(15)12(2)3/h13H,2,5-11H2,1,3-4H3

InChI Key

HVRYPBMZOOJQMD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(C)COC(=O)C(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylnonyl methacrylate typically involves the esterification of methacrylic acid with 2-methylnonanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods

In industrial settings, the production of 2-Methylnonyl methacrylate can be achieved through continuous esterification processes. These processes often involve the use of large-scale reactors and advanced separation techniques to purify the final product. The use of catalysts and optimized reaction conditions ensures high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Methylnonyl methacrylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methylnonyl methacrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylnonyl methacrylate primarily involves its ability to undergo polymerization. The ester group in the compound can participate in free radical polymerization, leading to the formation of long polymer chains. These polymers can then be used to create materials with specific properties, such as flexibility, durability, and chemical resistance .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methacrylates differ in their ester substituents, which dictate their physical and chemical behavior. Below is a comparison of 2-methylnonyl methacrylate with key analogues:

Methyl Methacrylate (MMA)
  • Structure : CH₂=C(CH₃)COOCH₃.
  • Properties : Short-chain ester with high glass transition temperature (Tg ≈ 105°C), high rigidity, and moderate hydrophobicity.
  • Applications : PMMA (plexiglass), adhesives, and coatings .
  • Contrast with 2-Methylnonyl Methacrylate: The branched nonyl chain in 2-methylnonyl methacrylate reduces Tg significantly (estimated Tg < -20°C) and enhances flexibility, making it suitable for elastomers and impact modifiers .
2-Hydroxyethyl Methacrylate (HEMA)
  • Structure : CH₂=C(CH₃)COO(CH₂)₂OH.
  • Properties : Hydrophilic due to terminal hydroxyl group; Tg ≈ 55°C.
  • Applications : Hydrogels, contact lenses, and biomedical coatings .
  • Contrast: 2-Methylnonyl methacrylate is hydrophobic and lacks reactive groups, favoring applications in waterproof coatings rather than biomedical systems .
Iso-Tridecyl Methacrylate
  • Structure : CH₂=C(CH₃)COO(CH₂)₁₂CH(CH₃).
  • Properties : Long branched chain; very low Tg (≈ -60°C), excellent flexibility, and UV resistance.
  • Applications : Automotive coatings, adhesives, and sealants .
  • Contrast: 2-Methylnonyl methacrylate, with a shorter chain (C10 vs. C13), offers a balance between flexibility and mechanical strength, suitable for industrial coatings .
Isobutyl Methacrylate
  • Structure : CH₂=C(CH₃)COOCH₂CH(CH₃)₂.
  • Properties : Branched C4 chain; Tg ≈ 20°C.
  • Applications : Reactive diluents, lubricant additives .
  • Contrast: The longer nonyl chain in 2-methylnonyl methacrylate provides greater plasticizing efficiency and compatibility with non-polar polymers .

Physical and Chemical Properties

Table 1 summarizes inferred properties of 2-methylnonyl methacrylate compared to analogues:

Property 2-Methylnonyl Methacrylate Methyl Methacrylate Iso-Tridecyl Methacrylate 2-Hydroxyethyl Methacrylate
Molecular Weight ~228 g/mol 100.12 g/mol ~298 g/mol 130.14 g/mol
Tg (Polymer) ~-30°C (estimated) 105°C -60°C 55°C
Solubility High in hydrocarbons Polar solvents Hydrocarbons, oils Water (limited), alcohols
Hydrophobicity High Moderate Very high Low
Key Applications Flexible coatings, sealants Rigid plastics UV-resistant coatings Hydrogels, medical devices

Data inferred from structural analogs in .

Performance in Copolymers

2-Methylnonyl methacrylate is often copolymerized with other methacrylates to tailor material properties:

  • With Methyl Methacrylate : Reduces brittleness in PMMA, enhancing impact resistance .
  • With 2-Ethylhexyl Acrylate : Improves low-temperature flexibility in adhesives .
  • Contrast with Epoxy-Containing Methacrylates: Unlike glycidyl methacrylate (), 2-methylnonyl methacrylate cannot participate in crosslinking reactions but improves elongation at break in polymers .

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